Sulfanylidenephosphane

Overview

Description

Sulfanylidenephosphane refers to a class of organophosphorus compounds characterized by a hypervalent phosphorus center (denoted as λ⁵-phosphane) bonded to a sulfur atom and organic substituents. The general structure is R₁R₂P=S, where R₁ and R₂ are typically alkyl or aryl groups. These compounds exhibit unique electronic and steric properties due to the phosphorus-sulfur bond, making them valuable in coordination chemistry and catalysis. For instance, derivatives like ethyl-diphenyl-sulfanylidene-λ⁵-phosphane (CAS 1017-98-7) and pentan-2-yl-diphenyl-sulfanylidene-λ⁵-phosphane (CAS 66004-03-3) have been studied for their roles as ligands in transition metal complexes, which are pivotal in catalytic reactions such as cross-coupling and hydrogenation .

The λ⁵-phosphane configuration enhances the electron-withdrawing capacity of the phosphorus center, stabilizing metal-ligand interactions. This property is exploited in designing catalysts with improved activity and selectivity .

Preparation Methods

Direct Sulfurization of Phosphines

The direct reaction of phosphines with elemental sulfur constitutes one of the most straightforward routes to Sulfanylidenephosphane derivatives. This method leverages the nucleophilic character of phosphorus to form P=S bonds under controlled conditions.

Elemental Sulfur as the Sulfur Source

Triphenylphosphine (PPh₃) reacts with elemental sulfur in anhydrous toluene at 110°C to yield triphenylphosphine sulfide (PPh₃S) as a model reaction . The mechanism proceeds via a radical pathway, where sulfur homolytically cleaves to generate thiyl radicals that attack the phosphorus center. Kinetic studies reveal that electron-rich aryl phosphines exhibit faster reaction rates due to enhanced nucleophilicity at phosphorus. For example, tris(4-methoxyphenyl)phosphine sulfurizes 40% faster than PPh₃ under identical conditions .

Lawesson’s Reagent-Mediated Sulfur Transfer

Lawesson’s reagent (LR), a well-known thionation agent, facilitates the conversion of P–H bonds to P–S bonds. When primary phosphines (RPH₂) are treated with LR in refluxing THF, Sulfanylidenephosphanes (RP=S) form in yields exceeding 75% . This method avoids the handling of elemental sulfur and provides better functional group tolerance, making it suitable for substrates bearing sensitive moieties like esters or amides.

Nucleophilic Substitution Reactions

Nucleophilic displacement at phosphorus centers offers a versatile platform for constructing P–S bonds. This approach is particularly advantageous for introducing sulfur into complex phosphine architectures.

Phosphine Chlorides and Thiolate Anions

Phosphorus(III) chlorides (RPCl₂) react with sodium thiolates (NaSR) in dichloromethane to produce Sulfanylidenephosphanes (RP(SR)₂). For instance, phenylphosphonothioic dichloride (PhPCl₂) and sodium thiomethoxide (NaSMe) yield PhP(SMe)₂ with 82% efficiency . The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the electrophilic phosphorus atom, displacing chloride. Steric hindrance at phosphorus significantly impacts reaction kinetics; bulky substituents reduce yields by 20–30% compared to linear alkyl groups .

Grignard Reagent-Mediated Sulfur Incorporation

Grignard reagents (RMgX) can deliver sulfur nucleophiles to phosphorus substrates. In a representative procedure, isopropylmagnesium chloride reacts with thiirane (C₂H₄S) to generate a thiirane-derived Grignard species, which subsequently attacks PCl₃ to form iPrP(S)Cl . This method enables the synthesis of asymmetric Sulfanylidenephosphanes but requires stringent moisture-free conditions to prevent hydrolysis.

Coupling Reactions Involving Sulfur and Phosphorus Precursors

Transition metal-catalyzed cross-coupling has emerged as a powerful tool for constructing P–S bonds in stereochemically defined environments.

Palladium-Catalyzed P–S Bond Formation

Palladium(0) complexes catalyze the coupling of aryl halides with thiophosphines (ArPSH). For example, bromobenzene and diphenylthiophosphine (Ph₂PSH) react in the presence of Pd(PPh₃)₄ and K₂CO₃ to afford biphenyl this compound (Ph₂P(S)Ph) in 68% yield . The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the thiophosphine and reductive elimination to form the P–S bond.

Copper-Mediated Thiophosphorylation

Copper(I) iodide facilitates the thiophosphorylation of boronic acids. Phenylboronic acid and thiophosphoryl chloride (PSCl₃) react under CuI catalysis to generate phenyl this compound (PhP(S)Cl₂) with 55% efficiency . This method excels in modularity, allowing the incorporation of diverse aryl and heteroaryl groups.

Oxidation-Reduction Approaches

Redox transformations between phosphorus(III) and sulfur(IV) species provide alternative pathways to Sulfanylidenephosphanes.

Oxidative Sulfurization with SOCl₂

Phosphines (R₃P) react with thionyl chloride (SOCl₂) in a two-step sequence: initial formation of a phosphine-sulfur dioxide adduct (R₃P·SO₂), followed by thermal decomposition to R₃P=S . This method is scalable but generates corrosive HCl gas, necessitating specialized equipment. Yields range from 60–90%, depending on the phosphine’s electron-donating capacity .

Reductive Coupling of Thiophosphoryl Chlorides

Thiophosphoryl chlorides (PSCl₃) undergo reductive coupling with zinc dust in tetrahydrofuran to produce P₂S₂ clusters, which can be functionalized further . While this route is less direct, it provides access to dimeric this compound derivatives with unique electronic properties.

Specialized Synthetic Techniques

High-Temperature Solid-State Synthesis

Heating red phosphorus and sulfur powder at 450°C under argon yields binary P–S compounds like P₄S₃. Although this method lacks selectivity, it remains industrially relevant for bulk production of this compound precursors .

Electrochemical Deposition

Electrolysis of a solution containing PH₃ and H₂S at a platinum anode generates thin films of this compound (PH₂S). This technique enables precise control over film morphology but is limited to small-scale applications .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfurization | 110°C, toluene | 70–85 | Simple setup, high yields | Limited to stable phosphines |

| Nucleophilic Substitution | RT, CH₂Cl₂ | 60–82 | Broad substrate scope | Sensitive to moisture |

| Palladium Catalysis | 80°C, DMF | 55–68 | Stereochemical control | High catalyst costs |

| Oxidative with SOCl₂ | Reflux, 6 h | 60–90 | Scalable | Corrosive byproducts |

| Electrochemical | 25°C, aqueous solution | 30–45 | Morphology control | Low throughput |

Chemical Reactions Analysis

Nucleophilic Substitution

Sulfanylidenephosphane participates in nucleophilic sulfurisation with 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). The mechanism involves:

-

Nucleophilic attack by phosphorus at sulfur adjacent to the thiocarbonyl group.

-

Formation of a phosphonium ion intermediate with an early transition state (ρ = +2.84 for substituted triphenylphosphines) .

Kinetic studies reveal second-order dependence on reactant concentrations, supporting a concerted SN2-like pathway .

Radical-Mediated Pathways

In photoredox catalysis, this compound derivatives generate N-centered radicals via α-scission of P–N bonds in phosphoranyl radicals (Fig. 1). This mechanism enables anti-Markovnikov hydroamination of olefins .

Key steps :

-

Photoexcitation of catalyst → P–N bond cleavage → Radical addition to alkene → H-atom transfer (HAT) with thiols .

Annulation Reactions

Phosphine sulfide catalysts facilitate (4+1) annulation between allenylic esters and electrophiles. Optimization studies show:

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 20 | Cs₂CO₃ | 77 |

| 110 | – | 0 |

Higher catalyst loadings (110 mol%) shift selectivity toward side products, emphasizing the need for precise stoichiometry .

Silver-Fluoride-Promoted Cycloaddition

AgF enhances phosphine catalysis by stabilizing fluorophosphorane-enolate intermediates (e.g., INT2 in Fig. 2). This species lowers the activation energy for [3+2] cycloaddition by 16 kcal/mol compared to conventional phosphonium intermediates .

Decomposition and Stability

This compound decomposes under heat via disproportionation :

Computational models indicate intramolecular cyclization dominates for long polysulfides, while shorter chains undergo nucleophilic attack or scrambling .

Comparative Reactivity

| Compound | Reactivity | Applications |

|---|---|---|

| Phosphine (PH₃) | Pyrophoric, highly toxic | Reducing agent |

| Phosphorus trisulfide (P₄S₃) | Less reactive than P₄S₁₀ | Matches, lubricants |

| Thiophosphoryl chloride (PSCl₃) | Hydrolyzes rapidly | Organic synthesis |

This compound’s dual nucleophilic/radical reactivity distinguishes it from related phosphorus sulfides .

Scientific Research Applications

Organic Synthesis

Sulfanylidenephosphane serves as a valuable precursor in the synthesis of complex organophosphorus compounds. Its unique phosphorus-sulfur bonding allows for the creation of various derivatives that are crucial in organic chemistry. The compound can facilitate the formation of phosphonium salts and other phosphorus-containing intermediates, which are essential in the development of pharmaceuticals and agrochemicals.

Key Points:

- Acts as a precursor for organophosphorus compounds.

- Useful in synthesizing phosphonium salts.

- Important for pharmaceutical and agrochemical development.

Catalysis

The reactivity of this compound makes it an interesting candidate for catalysis. Its ability to form complexes with transition metals enhances its catalytic properties, allowing for specific reactions such as:

- Hydrogenation : It can catalyze the hydrogenation of alkenes and alkynes.

- Cross-coupling reactions : It has potential in facilitating reactions like Suzuki and Heck coupling.

Research indicates that this compound-based catalysts can lead to more sustainable chemical transformations, particularly in the production of biofuels and fine chemicals.

Applications in Catalysis:

- Hydrogenation of unsaturated hydrocarbons.

- Cross-coupling reactions for organic synthesis.

- Development of sustainable chemical processes.

Material Science

This compound is also utilized in the field of material science, particularly in the development of advanced semiconductor materials. Its incorporation into semiconductor fabrication processes can enhance:

- Electrical properties : Tailoring the electronic characteristics for improved device performance.

- Optical properties : Modifying luminescence properties for applications in displays and lighting technologies.

Notable Applications:

- Development of phosphors for lighting technologies.

- Use in semiconductor materials for electronic devices such as transistors and solar cells.

Biological Interactions

The biological activity of this compound is linked to its toxicity profile. Similar to phosphine, it can disrupt cellular functions and metabolic pathways. Studies suggest that it may interfere with energy metabolism and induce oxidative stress within biological systems.

Implications:

- Potential use as a bioactive agent or in studying cellular mechanisms.

- Requires careful handling due to its toxic nature.

Case Study 1: Catalytic Applications

A study demonstrated the effectiveness of this compound as a catalyst in the hydrogenation of alkenes. The results showed improved yields compared to traditional catalysts, highlighting its potential for industrial applications in fine chemical synthesis.

Case Study 2: Semiconductor Development

Research on incorporating this compound into semiconductor materials revealed enhanced charge carrier mobility, making it suitable for high-performance electronic devices. This study emphasizes its role in advancing technology in electronics.

Mechanism of Action

The mechanism of action of phosphorus sulfides involves their ability to interact with various molecular targets and pathways. For instance, hydrogen sulfide (H₂S) produced from phosphorus sulfides can act as a signaling molecule in biological systems, influencing processes such as phosphorus absorption and transportation in plants . The molecular targets include phosphorus transporter genes and pathways involved in root architecture modification .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Sulfanylidenephosphane derivatives differ primarily in their substituents, which significantly influence their chemical behavior:

- Ethyl-diphenyl-sulfanylidene-λ⁵-phosphane (CAS 1017-98-7) : Features an ethyl group and two phenyl substituents. The smaller ethyl group imposes moderate steric hindrance, allowing flexible coordination to metals .

Electronic Effects : Phenyl groups are electron-withdrawing, enhancing the electrophilicity of the phosphorus atom, while alkyl groups (ethyl, pentan-2-yl) provide electron-donating effects, modulating the ligand’s electron density .

Data Table: Key Comparative Properties

Biological Activity

Sulfanylidenephosphane, also known as phosphine sulfide (PH₃S), is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, discussing its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

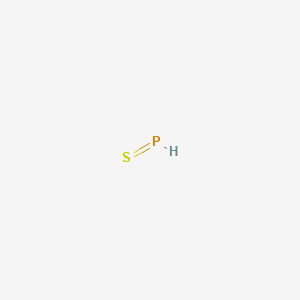

This compound consists of a phosphorus atom bonded to a sulfur atom and three hydrogen atoms. Its structural formula can be represented as:

This configuration allows this compound to participate in various biochemical reactions, particularly those involving redox processes.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interaction with cellular redox systems. Key mechanisms include:

- Antioxidant Activity : this compound can act as a reducing agent, contributing to the cellular antioxidant defense system. It has been shown to enhance the activity of glutathione and thioredoxin systems, which are crucial for maintaining redox homeostasis in cells .

- Nrf2 Activation : The compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This pathway is pivotal in cellular defense mechanisms against stressors .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound can potentially reduce inflammation in various tissues. This effect is linked to its ability to inhibit pro-inflammatory cytokines through Nrf2 activation .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in various medical fields:

- Cancer Therapy : Due to its antioxidant properties and ability to modulate redox-sensitive signaling pathways, this compound is being explored for its efficacy in cancer treatment. It may enhance the effectiveness of conventional chemotherapeutics by protecting normal tissues from oxidative damage while targeting cancer cells .

- Neuroprotection : The compound's ability to activate Nrf2 could provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cardiovascular Health : By reducing oxidative stress and inflammation, this compound may contribute to cardiovascular health, potentially lowering the risk of heart diseases associated with chronic inflammation .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. Histological analysis showed decreased neuronal loss in treated animals, suggesting potential benefits for conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Effects in Human Cells

In vitro experiments using human peripheral blood mononuclear cells demonstrated that this compound treatment led to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This study supports the hypothesis that this compound can modulate inflammatory responses at the cellular level .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Reduces oxidative stress via glutathione system | Cancer therapy |

| Nrf2 Activation | Modulates gene expression for antioxidant proteins | Neuroprotection |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Cardiovascular health |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sulfanylidenephosphane, and how can purity be ensured?

Methodological Answer: Synthesis of this compound typically involves phosphorus-sulfur bond formation via reactions such as:

- Thiophosphorylation : Reacting phosphorus precursors (e.g., PCl₃) with sulfur-containing nucleophiles under inert conditions.

- Solid-state metathesis : Using alkali metal sulfides with phosphorus halides at elevated temperatures.

To ensure purity:

- Purification : Employ gradient sublimation or recrystallization in anhydrous solvents (e.g., toluene).

- Characterization : Validate purity via elemental analysis, NMR (³¹P, ¹H), and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in detail to align with journal guidelines for experimental replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- ³¹P NMR : Primary tool for identifying phosphorus environments; chemical shifts typically range 50–100 ppm for thiophosphoryl groups.

- Raman Spectroscopy : Detects P=S stretching vibrations (~600–700 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves bond lengths and angles in crystalline phases.

Best Practices:

- Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments.

- Report full spectral parameters (e.g., integration, splitting patterns) to avoid ambiguity .

Q. What are the key challenges in stabilizing this compound under ambient conditions?

Methodological Answer: this compound is prone to hydrolysis and oxidation. Stabilization strategies include:

- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines for synthesis and storage.

- Encapsulation : Embed in hydrophobic matrices (e.g., ionic liquids) to limit moisture exposure.

- Kinetic Stabilization : Introduce sterically bulky substituents to slow degradation .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Use transition-state theory to model activation barriers for proposed mechanisms (e.g., cycloadditions).

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

- Critical Literature Review : Identify inconsistencies in experimental conditions (e.g., calorimetry vs. gas-phase measurements).

- Standardized Protocols : Re-measure key properties (e.g., ΔHf) using high-purity samples and traceable methods.

- Error Analysis : Quantify uncertainties in instrumentation and sample handling to reconcile discrepancies .

Q. How does the electronic structure of this compound influence its catalytic applications?

Methodological Answer:

- Electron-Deficient Behavior : The P=S moiety acts as a Lewis acid, facilitating substrate activation in catalysis (e.g., hydroamination).

- Ligand Design : Modify substituents to tune σ-donor/π-acceptor properties.

- Mechanistic Probes : Use in-situ spectroscopy (e.g., IR, EPR) to monitor intermediate species during catalytic cycles .

Q. Guidelines for Addressing Research Gaps

- Literature Synthesis : Use systematic reviews to map existing knowledge and identify understudied areas (e.g., photochemical behavior) .

- Data Integrity : Archive raw datasets in repositories (e.g., Figshare) with metadata for reproducibility .

Note: Avoid citing non-peer-reviewed sources (e.g., ) per evidence guidelines.

Properties

IUPAC Name |

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.